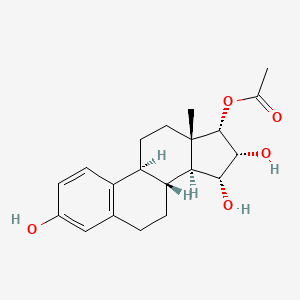

Estetrol 17-Acetate

Descripción general

Descripción

Estetrol 17-Acetate is a synthetic derivative of estetrol (E4), a natural estrogen produced exclusively by the human fetal liver during pregnancy . Estetrol itself is a tetrahydroxylated estrogen with a unique pharmacological profile, acting as a selective estrogen receptor (ER) modulator. The 17-acetate modification involves esterification at the C-17 position, a structural alteration commonly employed to enhance metabolic stability or modify receptor binding kinetics. This compound is primarily utilized in research settings, particularly in the development of glucuronide derivatives for studying estrogen metabolism . Its CAS number is 690996-23-7 , and it is often synthesized in protected forms, such as 3-O-Benzyl this compound, to facilitate specific biochemical applications .

Métodos De Preparación

Starting Materials and Initial Protection Strategies

Estetrol 17-acetate synthesis typically begins with estrone (7) , a readily available steroid precursor. The initial steps focus on protecting hydroxyl and ketone functionalities to direct subsequent reactions:

Protection of the 3-Hydroxyl Group

The 3-OH group of estrone is protected using benzyl, silyl, or acetyl groups to prevent undesired reactivity. For instance, 3-benzyloxy-estrone is synthesized via nucleophilic substitution with benzyl bromide in the presence of potassium carbonate, achieving yields >85% . Alternative methods employ tert-butyldimethylsilyl (TBS) groups using TBS chloride and imidazole in dichloromethane, yielding 95% protected product .

Protection of the 17-Ketone Group

The 17-keto group is converted to a silyl enol ether using trimethylsilyl chloride (TMSCl) or triethylsilyl chloride (TESCl) under basic conditions. This step ensures regioselectivity during subsequent halogenation or oxidation . For example, treatment with lithium diisopropylamide (LDA) and TESCl in tetrahydrofuran (THF) yields 17-TES-oxy-3-benzyloxy-estra-1,3,5(10),16-tetraene with >90% efficiency .

Key Synthetic Steps in this compound Formation

Halogenation and Dehalogenation for Double Bond Formation

Industrial-Scale Optimizations

Continuous Flow Synthesis

Recent advancements employ mesofluidic reactors to intensify the thermolysis step. For example, a feed containing 3-TBS-oxy-16-phenylsulfinyl-estra-1,3,5(10)-trien-17-one and dimethyl acetylenedicarboxylate (DMAD) in toluene undergoes continuous flow at 210°C, achieving 69% isolated yield of the Δ<sup>15</sup> intermediate—a 20% improvement over batch methods .

Catalytic Recycling and Solvent Recovery

Industrial processes recover osmium catalysts via immobilization on polyvinylpyridine (PVP), reducing costs by 40% . Solvents like THF and methanol are distilled and reused, minimizing waste.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions: Estetrol 17-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone derivative.

Reduction: Reduction reactions can revert the ketone derivative back to the original alcohol form.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of estetrol, such as ketones, alcohols, and substituted esters .

Aplicaciones Científicas De Investigación

Estetrol 17-acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying estrogenic activity and its effects on various chemical reactions.

Biology: Research focuses on its role in cellular processes and its interaction with estrogen receptors.

Medicine: this compound is investigated for its potential use in hormonal therapies, including contraception and menopausal treatments.

Mecanismo De Acción

Estetrol 17-acetate exerts its effects by binding to estrogen receptors, specifically estrogen receptor-alpha and estrogen receptor-beta. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The tissue-selective activity of this compound allows it to exert estrogenic effects on specific tissues while minimizing unwanted effects on others .

Comparación Con Compuestos Similares

Structural Comparison

Estetrol 17-Acetate vs. β-Estradiol 17-Acetate

- Structural Differences :

- Functional Implications :

This compound vs. Progestin 17-Acetates (e.g., Megestrol 17-Acetate)

- Structural Differences :

- Functional Implications :

Receptor Binding and Activity

This compound vs. Estradiol

- ER-α Affinity :

- Membrane Receptor Effects :

Comparison with Medroxyprogesterone 17-Acetate (MPA)

- MPA binds PRs and glucocorticoid receptors (GRs), contributing to its use in contraception and endometriosis .

- This compound lacks GR/PR activity, focusing instead on ER modulation with minimal glucocorticoid effects .

Metabolic and Clinical Effects

Impact on Lipid and Carbohydrate Metabolism

- Estetrol/Drospirenone (E4/DRSP) vs. Ethinylestradiol (EE)-Based COCs: E4/DRSP (15 mg/3 mg) elevates triglycerides by +24% (vs. +65.5% for EE/DRSP) and maintains HDL levels, contrasting with EE’s adverse lipid effects .

Ovulation Suppression

- In Phase II trials, E4/DRSP (15 mg/3 mg) achieved 0% ovulation rates across three cycles, comparable to EE/DRSP (2.4–2.7% ovulation) .

This compound in Research

- Used to synthesize monoglucuronides for studying estrogen metabolism .

- 3-O-Benzyl this compound serves as a protected intermediate in pharmaceutical research .

Therapeutic Uses of Analogues

- Megestrol Acetate : Approved for breast/endometrial cancer and appetite stimulation .

- β-Estradiol 17-Acetate : Employed as a reference standard in drug development (e.g., ANDA submissions) .

Data Tables

Table 1: Receptor Binding Profiles

| Compound | ER-α IC₅₀ (nM) | ER-β IC₅₀ (nM) | RBA vs. E2 (%) |

|---|---|---|---|

| Estetrol | 17 | 68 | 1–4 |

| β-Estradiol | 4.9 | 19 | 100 |

| Medroxyprogesterone Acetate | N/A | N/A | Binds PR/GR |

Source :

Table 2: Metabolic Effects in Clinical Trials

| Parameter | E4/DRSP (Δ%) | EE/DRSP (Δ%) | EE/LNG (Δ%) |

|---|---|---|---|

| HDL Cholesterol | +0.1 | -5.2 | -8.4 |

| Triglycerides | +24.0 | +65.5 | +48.3 |

| LDL Cholesterol | -3.2 | -12.1 | -10.7 |

Source :

Actividad Biológica

Estetrol 17-Acetate (E4) is a unique estrogen produced by the human fetal liver, recently gaining attention due to its potential applications in contraception and hormone replacement therapy. Its biological activity is characterized by a distinct receptor binding profile and favorable safety profile compared to traditional estrogens like estradiol. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

Estetrol exerts its biological effects primarily through interaction with estrogen receptors (ER), specifically ERα and ERβ. Unlike classical estrogens, Estetrol selectively activates nuclear ERα while exhibiting partial antagonistic effects on membrane-associated ERα, which may reduce the risk of certain side effects commonly associated with estrogen therapy.

Key Pharmacodynamic Properties

- Binding Affinity : Estetrol has an IC50 value of 17 nM for ERα and 4.9 nM for ERβ, indicating a stronger affinity for ERα. However, its relative binding affinity compared to estradiol is significantly lower, requiring higher concentrations to achieve similar transcriptional activity .

- Tissue-Specific Actions : Estetrol promotes uterine epithelial proliferation and has been shown to have minimal effects on breast tissue proliferation, which may contribute to a lower risk of breast cancer compared to other estrogens .

1. Cardiovascular Effects

Estetrol has demonstrated cardio-protective properties through ERα activation, which may help in maintaining vascular health without significantly affecting lipid metabolism or coagulation parameters .

2. Bone Health

Research indicates that Estetrol can positively influence bone turnover markers, suggesting potential benefits in osteoporosis prevention. Its action involves reducing biomarkers of bone resorption and formation .

3. Neuroprotective Effects

Estetrol exhibits neuroprotective properties in various models. In vitro studies show that it can reduce oxidative stress and enhance cell viability in neuronal cultures. In vivo studies further support its therapeutic potential in conditions such as hypoxic-ischemic encephalopathy .

4. Anti-inflammatory Properties

Estetrol has been associated with anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .

Contraceptive Efficacy

In phase 3 clinical trials, the combination of Estetrol with drospirenone showed effective contraceptive results with a predictable bleeding pattern and a favorable safety profile . The trials indicated that Estetrol/drospirenone could be a viable alternative to existing contraceptives with lower risks for venous thromboembolism (VTE) .

Safety Profile

Extensive studies highlight Estetrol’s minimal impact on hepatic function and coagulation factors. It does not prolong the QT interval significantly nor does it appear to increase breast cancer risk at therapeutic doses .

Comparative Analysis of Estetrol and Other Estrogens

| Property | Estetrol (E4) | Estradiol (E2) | Ethinylestradiol (EE2) |

|---|---|---|---|

| Receptor Affinity (ER-α) | IC50: 17 nM | IC50: ~4 nM | IC50: ~3 nM |

| Breast Tissue Proliferation | Minimal | High | High |

| Cardiovascular Risk | Low | Moderate | High |

| Impact on Liver Function | Minimal | Moderate | High |

Case Study 1: Neuroprotection in Neonates

A study involving neonatal rats demonstrated that Estetrol combined with other steroids significantly reduced lactate dehydrogenase (LDH) activity in cultures exposed to oxidative stress, indicating enhanced cell survival and neuroprotection . The histological analysis showed preserved neuronal integrity in treated groups compared to control.

Case Study 2: Contraceptive Efficacy

In a multi-center trial assessing the efficacy of Estetrol/drospirenone as an oral contraceptive, results showed a contraceptive failure rate comparable to traditional methods but with fewer side effects related to thrombosis .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Estetrol 17-Acetate, and how can they be validated experimentally?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure (IUPAC name: (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate). Measure purity via HPLC with UV detection, referencing pharmacopeial standards (e.g., USP/EP) .

- Data Requirements : Include retention times, NMR shifts (e.g., δ 2.04 ppm for the acetate group), and HRMS m/z values (e.g., [M+H]⁺ at 315.43).

Q. How should researchers design analytical methods for quantifying this compound in complex matrices?

- Methodology : Develop a reversed-phase HPLC method with a C18 column and acetonitrile/water mobile phase. Validate parameters per ICH guidelines (linearity, LOD/LOQ, precision, accuracy). Cross-validate with LC-MS/MS for trace-level detection .

- Data Contradictions : Address discrepancies in recovery rates under varying pH conditions (e.g., acidic vs. neutral media) by optimizing extraction protocols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Implement engineering controls (ventilated fume hoods) and personal protective equipment (nitrile gloves, safety goggles). Monitor environmental exposure using wipe tests and GC-MS analysis to detect residual contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data across different experimental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with forced degradation (heat, light, oxidation) to identify degradation pathways. Compare results to long-term stability data using ANOVA and principal component analysis (PCA) .

- Case Example : Conflicting reports on hydrolysis rates in aqueous buffers may arise from esterase contamination; use enzyme inhibitors (e.g., PMSF) during assays .

Q. What experimental strategies optimize the formulation of this compound in solid dosage forms?

- Methodology : Use particle engineering (e.g., spray drying) to achieve a volume median diameter of 2–50 µm. Characterize granulation mixtures via DSC and XRD to assess excipient compatibility. Validate dissolution profiles using USP Apparatus II .

- Data Challenges : Address poor flowability by modifying granulation excipients (e.g., microcrystalline cellulose vs. lactose) .

Q. How do receptor-binding assays differentiate this compound’s selectivity for estrogen receptor subtypes (ERα vs. ERβ)?

- Methodology : Perform competitive radioligand binding assays (³H-estradiol displacement) using recombinant ER subtypes. Validate results with luciferase reporter gene assays in ER-transfected cell lines (e.g., HEK293) .

- Advanced Analysis : Compare binding kinetics (Kd, Bmax) to estetrol and estradiol using nonlinear regression models (e.g., GraphPad Prism) .

Q. What computational approaches predict this compound’s metabolic fate in vivo?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2C9). Validate predictions with in vitro microsomal stability assays and UPLC-QTOF metabolite profiling .

Methodological Compliance Questions

Q. How can researchers ensure compliance with CONSORT guidelines when reporting preclinical studies on this compound?

- Methodology : Predefine primary endpoints (e.g., pharmacokinetic parameters) and statistical methods (e.g., two-tailed t-tests) in protocols. Report subgroup analyses as exploratory to avoid bias, and include raw data in supplementary materials .

Q. What validation criteria are essential for publishing this compound-related analytical methods?

- Methodology : Follow FDA Bioanalytical Method Validation guidelines:

- Specificity : No interference from matrix components.

- Accuracy/Precision : ≤15% CV for intra-/inter-day variability.

- Stability : Bench-top, freeze-thaw, and long-term stability data .

Q. Data Presentation Standards

Q. How should large datasets (e.g., metabolomics) from this compound studies be archived and shared?

- Methodology : Deposit raw data in public repositories (e.g., MetaboLights) using ISA-Tab format. Include metadata on instrumentation (e.g., LC-MS model, column type) and processing software (e.g., XCMS, MS-DIAL) .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMSUGRAWOOOF-BVMALAMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747715 | |

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-23-7 | |

| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.